molecular formula C12H20N2 B14482524 N~1~-(2-Phenylpropyl)propane-1,3-diamine CAS No. 64507-44-4

N~1~-(2-Phenylpropyl)propane-1,3-diamine

Cat. No.: B14482524
CAS No.: 64507-44-4
M. Wt: 192.30 g/mol
InChI Key: NAJBVLNECDZHKR-UHFFFAOYSA-N
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Description

N~1~-(2-Phenylpropyl)propane-1,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two amine groups attached to a propane backbone, with a phenylpropyl substituent on one of the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Phenylpropyl)propane-1,3-diamine can be achieved through several methods. One common approach involves the reaction of 2-phenylpropane-1,3-diol with ammonia or primary amines under suitable conditions to form the desired diamine. The reaction typically requires a catalyst, such as a transition metal catalyst, and is carried out at elevated temperatures and pressures to ensure high yields .

Industrial Production Methods

In an industrial setting, the production of N1-(2-Phenylpropyl)propane-1,3-diamine may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Phenylpropyl)propane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives.

Mechanism of Action

The mechanism of action of N1-(2-Phenylpropyl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(2-Phenylpropyl)propane-1,3-diamine include:

Uniqueness

N~1~-(2-Phenylpropyl)propane-1,3-diamine is unique due to the presence of the phenylpropyl substituent, which imparts distinct chemical and biological properties.

Properties

CAS No.

64507-44-4

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

N'-(2-phenylpropyl)propane-1,3-diamine

InChI

InChI=1S/C12H20N2/c1-11(10-14-9-5-8-13)12-6-3-2-4-7-12/h2-4,6-7,11,14H,5,8-10,13H2,1H3

InChI Key

NAJBVLNECDZHKR-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCCN)C1=CC=CC=C1

Origin of Product

United States

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